molecular formula C10H18O7S B14009727 Methyl 2,3-o-(1-methylethylidene)-5-o-(methylsulfonyl)pentofuranoside CAS No. 50610-99-6

Methyl 2,3-o-(1-methylethylidene)-5-o-(methylsulfonyl)pentofuranoside

Cat. No.: B14009727
CAS No.: 50610-99-6
M. Wt: 282.31 g/mol
InChI Key: HLGGORGEFXZRPJ-UHFFFAOYSA-N
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Description

Methyl 2,3-o-(1-methylethylidene)-5-o-(methylsulfonyl)pentofuranoside is a synthetic organic compound with a complex structure It is derived from pentofuranoside, a type of sugar molecule, and is modified with isopropylidene and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-o-(1-methylethylidene)-5-o-(methylsulfonyl)pentofuranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of a pentofuranoside derivative using isopropylidene groups. This is followed by the introduction of the methylsulfonyl group through a sulfonation reaction. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors. The purity of the final product is crucial, so purification steps such as recrystallization or chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-o-(1-methylethylidene)-5-o-(methylsulfonyl)pentofuranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The methylsulfonyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 2,3-o-(1-methylethylidene)-5-o-(methylsulfonyl)pentofuranoside has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-o-(1-methylethylidene)-5-o-(methylsulfonyl)pentofuranoside involves its interaction with specific molecular targets. The isopropylidene and methylsulfonyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3-o-(1-methylethylidene)-beta-D-ribofuranoside: A similar compound with a different functional group arrangement.

    Methyl 2,3-o-(1-methylethylidene)-alpha-D-lyxopyranoside: Another related compound with a different sugar backbone.

Uniqueness

Methyl 2,3-o-(1-methylethylidene)-5-o-(methylsulfonyl)pentofuranoside is unique due to the presence of both isopropylidene and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O7S/c1-10(2)16-7-6(5-14-18(4,11)12)15-9(13-3)8(7)17-10/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGGORGEFXZRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)OC)COS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301588
Record name methyl 2,3-o-(1-methylethylidene)-5-o-(methylsulfonyl)pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50610-99-6
Record name NSC144604
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2,3-o-(1-methylethylidene)-5-o-(methylsulfonyl)pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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